3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
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Overview
Description
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 4-methylpyrimidine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chloropyrimidin-2-yl)oxy)benzoic acid
- 3-((4-Fluoropyrimidin-2-yl)oxy)benzoic acid
- 3-((4-Methoxypyrimidin-2-yl)oxy)benzoic acid
Uniqueness
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the pyrimidine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-5-6-13-12(14-8)17-10-4-2-3-9(7-10)11(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
UWCANNLTGGXEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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